molecular formula C14H14ClN5OS3 B2697686 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1396879-11-0

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2697686
CAS RN: 1396879-11-0
M. Wt: 399.93
InChI Key: NHMHHPLRUJKPLN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzo[d]thiazol-2-yl group, a methylamino group, and a 5-(ethylthio)-1,3,4-thiadiazol-2-yl group. These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the chlorobenzo[d]thiazol-2-yl and 5-(ethylthio)-1,3,4-thiadiazol-2-yl groups suggests that the compound may have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the chlorobenzo[d]thiazol-2-yl group might undergo nucleophilic substitution reactions, while the 5-(ethylthio)-1,3,4-thiadiazol-2-yl group might participate in redox reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of various heterocyclic compounds incorporating thiadiazole moieties, demonstrating their potential in creating compounds with significant biological activities. Fadda et al. (2017) described the synthesis of diverse heterocycles as insecticidal agents against Spodoptera littoralis, utilizing a versatile precursor that led to the creation of pyrrole, pyridine, coumarin, and thiazole derivatives, among others (Fadda et al., 2017). Similarly, Yu et al. (2014) synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, highlighting a fast and convenient method for producing compounds with potentially valuable biological activities (Yu et al., 2014).

Biological Activities

Several studies have explored the biological activities of compounds incorporating 1,3,4-thiadiazole structures. For example, Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, revealing the potential for designing more potent inhibitors with improved drug-like properties for cancer treatment (Shukla et al., 2012). The antitumor and antioxidant evaluations of N-substituted-2-amino-1,3,4-thiadiazoles also demonstrate the promise of these compounds in anticancer therapies (Hamama et al., 2013).

Molecular Modeling and Anticancer Screening

Molecular modeling and anticancer screening of new imidazothiadiazole analogs, synthesized by Abu-Melha (2021), highlighted the cytotoxic activities of these compounds against cancer cell lines, showcasing the potential for new cancer treatments (Abu-Melha, 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical, its mechanism of action would depend on its target in the body. If it’s an agrochemical, its mechanism of action could involve disrupting the life cycle of pests .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5OS3/c1-3-22-14-19-18-12(24-14)16-10(21)7-20(2)13-17-11-8(15)5-4-6-9(11)23-13/h4-6H,3,7H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHHPLRUJKPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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